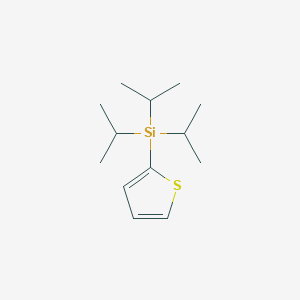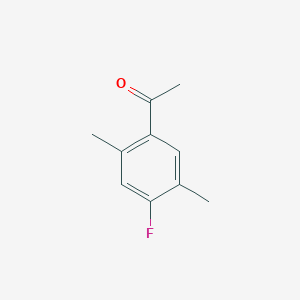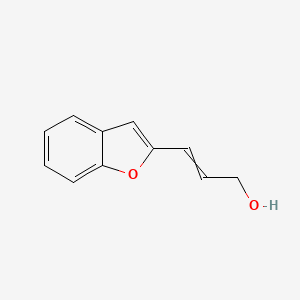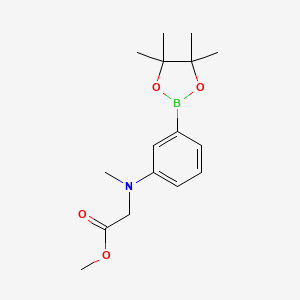![molecular formula C30H23N B13984047 N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline is an organic compound with a complex structure characterized by multiple phenyl groups attached to an aniline core. This compound is known for its applications in various fields, including optoelectronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where phenylboronic acid reacts with 4-iodophenol in the presence of a palladium catalyst and a base like potassium carbonate . This reaction forms the biphenyl structure, which is then further functionalized to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline has several scientific research applications:
Optoelectronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Materials Science: The compound’s semiconducting properties make it suitable for research in organic field-effect transistors (OFETs) and thin-film transistors (TFTs).
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mecanismo De Acción
The mechanism of action of N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline in optoelectronic devices involves its role as a hole transport material. It facilitates the movement of positive charge carriers (holes) within the device, enhancing its efficiency and performance. The molecular structure allows for efficient charge transport and stability under operating conditions .
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Tetra(4-biphenyl)benzidine: Known for its use in OLEDs as a hole transport material.
4-Phenyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline: Another compound with similar applications in optoelectronics.
Uniqueness
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline stands out due to its unique structural arrangement, which provides enhanced stability and performance in optoelectronic applications. Its multiple phenyl groups contribute to its high thermal and chemical stability, making it a preferred choice for advanced materials research.
Propiedades
Fórmula molecular |
C30H23N |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C30H23N/c1-3-7-23(8-4-1)24-11-13-25(14-12-24)26-15-17-27(18-16-26)28-19-21-30(22-20-28)31-29-9-5-2-6-10-29/h1-22,31H |
Clave InChI |
YQBMNVBKQSDJHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)








![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)

